Brevinin-1PRa
Description
Brevinin-1PRa is a host-defense peptide identified in the skin secretions of the North American leopard frogs, Lithobates blairi and Lithobates yavapaiensis. It belongs to the brevinin-1 family, a class of antimicrobial peptides (AMPs) characterized by their potent cytolytic activity against bacteria, fungi, and other pathogens. This compound is structurally defined by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain formed by a disulfide bridge, a motif common to many amphibian-derived AMPs . Its primary function involves disrupting microbial membranes through hydrophobic and electrostatic interactions, making it a critical component of the innate immune system in amphibians.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPVLTGLTPSIVPKLVCLLTKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Brevinin-1PRa shares structural and functional similarities with other peptides isolated from frog skin secretions. Below is a detailed analysis of its key distinctions and parallels with related compounds:
Structural Comparison
Key Observations :
- This compound’s cyclic C-terminal domain differentiates it from linear peptides like esculentin-2PRa and ranatuerin-2PRa. This structural feature enhances its stability and membrane permeability .
- Temporin-PRb, despite its shorter length, shares a high cationic charge with this compound, suggesting overlapping mechanisms for microbial membrane disruption.
Functional and Antimicrobial Activity
- This compound vs. Esculentin-2PRa : Esculentin-2PRa’s extended α-helix may confer broader-spectrum activity against Gram-negative bacteria, whereas this compound’s cyclic domain likely enhances efficacy against fungi .
- This compound vs. Ranatuerin-2PRa : Ranatuerin-2PRa’s linear structure may limit its stability in physiological environments compared to this compound, which is stabilized by disulfide bonds .
- Population-Specific Variants: Notably, peptides like ranatuerin-2PRd and temporin-PRa were detected in declining frog populations but absent in stable populations, suggesting environmental or genetic factors influence peptide expression .
Research Findings
- Diversity in Peptide Expression : In Rana pretiosa, this compound coexists with temporin-PRb and ranatuerin-2PRa in stable populations, while declining populations exhibit unique peptides (e.g., ranatuerin-2PRf, temporin-PRd) absent elsewhere .
- Evolutionary Implications : The structural conservation of this compound across frog species highlights its evolutionary importance in amphibian immunity, while variations in temporin and ranatuerin families suggest adaptive diversification .
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